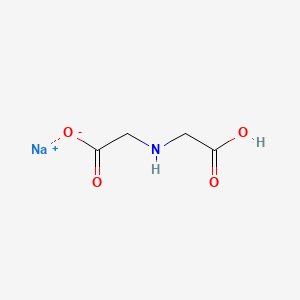

Iminodiacetic acid, monosodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide iminodiacétique, monosodique est un composé organique de formule C4H6NO4Na. Il s’agit d’un dérivé de l’acide iminodiacétique, où l’un des groupes carboxyle se présente sous la forme de son sel de sodium. Ce composé est un solide blanc connu pour ses propriétés chélatantes, formant des complexes stables avec les ions métalliques. Il est largement utilisé dans diverses applications industrielles et scientifiques en raison de sa capacité à lier efficacement les ions métalliques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide iminodiacétique, monosodique peut être synthétisé par réaction de l’acide iminodiacétique avec de l’hydroxyde de sodium. La réaction implique généralement la dissolution de l’acide iminodiacétique dans l’eau, suivie de l’ajout d’hydroxyde de sodium à la solution. Le mélange est ensuite chauffé pour favoriser la réaction, ce qui conduit à la formation d’acide iminodiacétique, monosodique.

Méthodes de production industrielle

Dans les milieux industriels, l’acide iminodiacétique, monosodique est souvent produit par réaction de l’iminodiacétate de disodium avec du trichlorure de phosphore et de l’eau. Ce processus implique plusieurs étapes, notamment la concentration de la solution résultante et la séparation du chlorure de sodium par filtration. Le produit final est obtenu par un traitement et une purification supplémentaires .

Analyse Des Réactions Chimiques

Types de réactions

L’acide iminodiacétique, monosodique subit diverses réactions chimiques, notamment :

Chélation : Il forme des complexes stables avec les ions métalliques, ce qui est une caractéristique essentielle de ses propriétés chélatantes.

Substitution : Le composé peut participer à des réactions de substitution où l’ion sodium est remplacé par d’autres cations.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l’acide iminodiacétique, monosodique, comprennent les sels métalliques (par exemple, le cuivre, le nickel, le zinc) et les acides ou les bases pour ajuster le pH. Les réactions sont généralement réalisées en solutions aqueuses dans des conditions de température et de pH contrôlées.

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant l’acide iminodiacétique, monosodique, sont les complexes métal-chélate. Ces complexes sont utilisés dans diverses applications, notamment la chromatographie et la séparation des ions métalliques .

Applications De Recherche Scientifique

L’acide iminodiacétique, monosodique, a une large gamme d’applications en recherche scientifique :

Chimie : Il est utilisé comme agent chélatant dans divers processus chimiques, notamment la séparation et la purification des ions métalliques.

Biologie : Le composé est utilisé en chromatographie d’affinité sur métal immobilisé (IMAC) pour la purification des protéines et d’autres biomolécules.

Médecine : Les dérivés de l’acide iminodiacétique sont utilisés dans l’imagerie diagnostique, en particulier dans la scintigraphie hépato-biliaire, où ils permettent de visualiser le foie et la vésicule biliaire.

Industrie : Il est utilisé dans la production d’herbicides, tels que le glyphosate, et dans le traitement des eaux usées pour éliminer les métaux lourds

Mécanisme D'action

Le mécanisme d’action de l’acide iminodiacétique, monosodique, implique sa capacité à agir comme agent chélatant. Le composé forme des complexes stables avec les ions métalliques par l’intermédiaire de ses atomes donneurs d’azote et d’oxygène. Ce processus de chélation implique la formation de doubles cycles de chélate à cinq chaînons avec des ions métalliques, ce qui stabilise l’ion métallique et l’empêche de participer à des réactions indésirables. Le mécanisme de chélation est essentiel dans des applications telles que la séparation des ions métalliques et la purification des protéines .

Comparaison Avec Des Composés Similaires

L’acide iminodiacétique, monosodique, peut être comparé à d’autres agents chélatants, tels que :

Acide nitrilotriacétique (NTA) : Comme l’acide iminodiacétique, monosodique, le NTA est un ligand tridenté qui forme des complexes stables avec les ions métalliques. Le NTA présente une affinité plus élevée pour certains ions métalliques par rapport à l’acide iminodiacétique, monosodique.

Acide éthylènediamine tétraacétique (EDTA) : L’EDTA est un ligand tétradenté qui forme des complexes encore plus stables avec les ions métalliques que l’acide iminodiacétique, monosodique. Il est largement utilisé dans diverses applications, notamment la médecine et l’industrie.

Acide diéthylènetriaminepentaacétique (DTPA) : Le DTPA est un ligand pentadenté avec une capacité chélatante plus élevée que l’acide iminodiacétique, monosodique. .

Propriétés

Numéro CAS |

31685-59-3 |

|---|---|

Formule moléculaire |

C4H6NNaO4 |

Poids moléculaire |

155.08 g/mol |

Nom IUPAC |

sodium;2-(carboxymethylamino)acetate |

InChI |

InChI=1S/C4H7NO4.Na/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |

Clé InChI |

YMUIJWOIZMVBQZ-UHFFFAOYSA-M |

SMILES canonique |

C(C(=O)O)NCC(=O)[O-].[Na+] |

Numéros CAS associés |

142-73-4 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid](/img/structure/B12699513.png)

![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)